Ethyl 3-(2-methylphenyl)prop-2-enoate
Description
Ethyl 3-(2-methylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a 2-methylphenyl substituent at the β-position of the propenoate backbone.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
ethyl 3-(2-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-7-5-4-6-10(11)2/h4-9H,3H2,1-2H3 |
InChI Key |
FVVNCRMEGJFCPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of α,β-unsaturated esters are highly influenced by substituents on the aromatic ring and the ester group. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Ethyl 3-(2-methylphenyl)prop-2-enoate and Analogues
Key Observations :
- Electron-Withdrawing Groups: Cyano-substituted derivatives (e.g., Ethyl 2-cyano-3-(4-methylphenyl)acrylate) show enhanced reactivity in Michael addition reactions due to increased electrophilicity of the α,β-unsaturated system .
- Ester Group Variation : Bulky ester groups (e.g., 3-methylbutyl in IMC) improve UV absorption profiles for sunscreen applications, whereas ethyl esters are more common in pharmaceutical intermediates .
Preparation Methods
Base-Catalyzed Mechanism
A representative procedure from the Journal of Organic Chemistry involves:
-
Reactants : 2-methylbenzaldehyde (1.0 eq), ethyl cyanoacetate (1.2 eq).
-
Catalyst : Piperidine (10 mol%) or triethylamine.
-
Conditions : Reflux in ethanol (80°C, 12–18 h).
Table 1: Knoevenagel Condensation Variants
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 18 | 84 |
| Triethylamine | Toluene | 110 | 6 | 72 |
| DBU | DMF | 100 | 4 | 68 |
Solvent-Free Modifications
Microwave-assisted Knoevenagel reactions reduce reaction times to 1–2 hours with comparable yields (75–80%). However, scalability remains limited due to energy input requirements.
Perkin Reaction and Cinnamate Derivatives
The Perkin reaction offers an alternative route via acid-catalyzed condensation of 2-methylbenzaldehyde with acetic anhydride, followed by esterification.
Traditional Perkin Protocol
-
Reactants : 2-methylbenzaldehyde (1.0 eq), acetic anhydride (2.5 eq).
-
Catalyst : Sodium acetate (20 mol%).
-
Intermediate : 3-(2-methylphenyl)acrylic acid, isolated in 65–70% yield.
-
Esterification : The acid is treated with ethanol and H₂SO₄ (5 mol%) under reflux (78°C, 6 h), achieving 85–90% conversion.
Table 2: Esterification Efficiency
| Acid Catalyst | Alcohol | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | Ethanol | 78 | 6 | 89 |
| p-TsOH | Methanol | 65 | 4 | 82 |
| FeCl₃ | Ethanol | 70 | 5 | 77 |
Wittig Olefination
The Wittig reaction enables stereoselective synthesis using stabilized ylides. A patent by Aslam describes:
-
Ylide Preparation : Triphenylphosphine (1.1 eq) and ethyl bromoacetate (1.0 eq) in THF under N₂.
-
Coupling : 2-methylbenzaldehyde (1.0 eq) added at 0°C, warmed to room temperature (24 h).
Key Advantage : High stereocontrol (>95% E selectivity).
Industrial-Scale Transesterification
A Chinese patent outlines a one-step transesterification process optimized for industrial production:
-
Reactants : Ethyl p-methoxycinnamate (1.0 eq), 2-methylphenol (1.5 eq).
-
Catalyst : Sodium ethoxide (5 mol%) in cyclohexane.
-
Conditions : 40–60°C, 4 h, followed by flash evaporation (110–125°C) for purification.
Table 3: Industrial Process Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% NaOEt |
| Solvent | Cyclohexane |
| Reaction Time | 4 h |
| Flash Evaporation | 110–125°C, 10 mmHg |
Catalytic Innovations
Iron(III) Chloride-Mediated Esterification
FeCl₃ (5 mol%) in ethanol achieves 77% yield at 70°C, minimizing side reactions compared to H₂SO₄.
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) in supercritical CO₂ enables eco-friendly synthesis (65% yield, 50°C, 24 h).
Comparative Analysis of Methods
Table 4: Method Efficacy and Limitations
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Knoevenagel | 72–84 | 90–95 | Moderate | High |
| Perkin/Esterification | 85–90 | 88–92 | High | Low |
| Wittig | 70–75 | >95 | Low | Very High |
| Transesterification | 97.2 | >99.98 | High | Moderate |
Q & A
Q. How can mass spectrometry (MS) challenges, such as isomer differentiation or fragmentation pathway ambiguity, be addressed for this compound?
- Methodological Answer : Use high-resolution MS (HRMS) to distinguish between isomers (e.g., E/Z configurations) based on exact mass. Perform tandem MS/MS to study fragmentation pathways (e.g., retro-Diels-Alder cleavages). Compare experimental fragmentation patterns with computational predictions (e.g., using Mass Frontier software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
